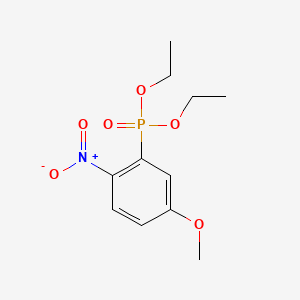

Diethyl (5-Methoxy-2-nitrophenyl)phosphonate

Description

Properties

Molecular Formula |

C11H16NO6P |

|---|---|

Molecular Weight |

289.22 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-4-methoxy-1-nitrobenzene |

InChI |

InChI=1S/C11H16NO6P/c1-4-17-19(15,18-5-2)11-8-9(16-3)6-7-10(11)12(13)14/h6-8H,4-5H2,1-3H3 |

InChI Key |

PPUWLWKRIUBTCW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=CC(=C1)OC)[N+](=O)[O-])OCC |

Origin of Product |

United States |

Preparation Methods

Preparation via Michaelis–Arbuzov Reaction

The Michaelis–Arbuzov reaction is a classical method involving the reaction of trialkyl phosphites with alkyl or aryl halides to form dialkyl phosphonates.

- Reaction conditions: Typically conducted at elevated temperatures (160–190 °C) without solvent or in polar aprotic solvents such as acetonitrile.

- Yields: High yields (up to 89%) have been reported for dialkyl haloalkylphosphonates, which are crucial intermediates in phosphonate synthesis.

- Solvent effects: Aromatic solvents (toluene, xylene) strongly inhibit the reaction, while solvents like acetonitrile and dimethylformamide have minor effects.

- Scale-up: Flow chemistry adaptations have enabled preparative scale synthesis with yields between 63–88%.

While this method is efficient for alkyl phosphonates, its application to aromatic nitrophenyl substrates may require pre-functionalized aryl halides (e.g., 5-methoxy-2-nitrophenyl bromide) to react with triethyl phosphite, yielding the target diethyl phosphonate ester.

Preparation via Reaction of Phenols with Dialkyl Chlorophosphates

A widely used method for synthesizing aryl phosphonates involves the phosphorylation of phenolic hydroxyl groups with dialkyl chlorophosphates in the presence of a base.

- Step 1: Reaction of 5-methoxy-2-nitrophenol with diethyl chlorophosphate under basic conditions (e.g., sodium carbonate, potassium carbonate, or organic bases like triethylamine) yields the corresponding O,O-diethyl (5-methoxy-2-nitrophenyl)phosphonate.

- Step 2: Purification of the intermediate can be achieved by reduced pressure distillation, minimizing impurities.

- Step 3: Dealkylation and hydrolysis steps are performed using trimethylsilyl group-containing reagents (e.g., hexamethyldisilazane) to afford the phosphonic acid derivative, followed by neutralization.

- Step 4: Final isolation of the diethyl phosphonate ester is done by recrystallization, often from acetone/water mixtures.

This method is advantageous due to:

- High purity of the product with minimal side products

- Mild reaction conditions (0–30 °C for hydrolysis)

- High yields suitable for industrial scale production

- Avoidance of toxic reagents like carbon tetrachloride

A typical molar ratio for the phenol, dialkyl chlorophosphate, and base is approximately 1:1–1.5:1–1.5.

Alternative Phosphorylation Approaches

Other methods reported for related phosphonate syntheses include:

- Oxidative cross-coupling: Using chlorinating agents such as triphenylphosphine and carbon tetrachloride to activate phosphoric acids for coupling with amines or phenols. These methods provide short reaction times and low temperatures but involve hazardous reagents and generate stoichiometric waste.

- Phosphoramidate formation: Though more relevant to P–N bond formation, similar activation strategies can be adapted for phosphonate synthesis.

- Hydrogenation and coupling with iodomethyl pivalate: Used in nucleoside phosphonate prodrug synthesis, this approach involves multi-step protection and deprotection sequences and is less directly applicable to simple aryl phosphonates.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Michaelis–Arbuzov Reaction | Triethyl phosphite + aryl halide | 160–190 °C, solvent-free or acetonitrile | 63–89 | High temperature, solvent choice critical |

| Phenol + Dialkyl Chlorophosphate | 5-Methoxy-2-nitrophenol + diethyl chlorophosphate + base | 0–30 °C hydrolysis, organic solvents | 59–91 | Mild conditions, suitable for scale-up |

| Oxidative Cross-coupling | Phosphoric acid + chlorinating agents + amine/phenol | Room temp, short reaction time | 30–75 | Uses hazardous reagents, generates waste |

| Hydrogenation & Coupling (Nucleoside analogs) | Protected nucleoside + iodomethyl pivalate + catalysts | Multi-step, various conditions | 18–99 | Complex, specialized for nucleoside prodrugs |

Research Results and Optimization Insights

- The Michaelis–Arbuzov reaction shows strong sensitivity to solvent choice; aromatic solvents inhibit the reaction, while polar aprotic solvents like acetonitrile are preferred for flow synthesis.

- The phenol phosphorylation method using dialkyl chlorophosphates and bases offers a straightforward, high-yielding route with easy purification.

- Use of trimethylsilyl reagents for dealkylation ensures complete hydrolysis and clean reaction profiles.

- Reaction pH control (pH > 12) during neutralization improves product isolation and purity.

- Industrial applicability is enhanced by avoiding toxic solvents and minimizing by-products.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation or chemical reduction to form an amino derivative:

Reaction :

-

Conditions : Hydrogen gas (1–3 atm), palladium catalyst (5–10% Pd/C), ethanol solvent, 25–60°C .

-

Application : The resulting amino derivative serves as a precursor for bioactive molecules, including antiviral agents and enzyme inhibitors .

Oxidation of the Phosphonate Group

The phosphonate group is oxidized to a phosphate or phosphonic acid under strong oxidizing conditions:

Reaction :

-

Conditions : Aqueous acidic medium (H₂SO₄ or HCl), potassium permanganate (2–3 equivalents), 80–100°C .

-

Byproducts : Dimethyl phosphate (DMP) and methyl 4-nitrophenyl phosphate (M4NP) observed in analogous systems .

Nucleophilic Aromatic Substitution (SNAr)

The methoxy group facilitates electrophilic substitution, while the nitro group directs nucleophilic attack at the ortho/para positions:

Reaction with Amines :

-

Conditions : Dimethyl sulfoxide (DMSO), potassium carbonate, 60–80°C .

-

Yield : 70–89% for primary amines (e.g., aniline, benzylamine) .

Kabachnik–Fields Reaction

The compound participates in three-component condensations to form α-aminophosphonates:

Reaction :

-

Conditions : Solvent-free, 80–100°C, nano ferrite (Fe₃O₄) or graphene-silver catalysts .

-

Yield : 89–97% for aromatic aldehydes (e.g., 4-chlorobenzaldehyde) .

Bromination and Halogenation

The nitro group enhances electrophilic bromination at the aromatic ring:

Reaction :

-

Conditions : Bromine (1.1 equivalents), iron(III) bromide catalyst, chloroform solvent, 0–25°C .

-

Regioselectivity : Bromination occurs para to the methoxy group due to electron-donating effects .

Condensation with Aldehydes

The phosphonate group reacts with aldehydes in Michaelis–Arbuzov-type reactions:

Reaction :

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Yield (%) | Key Product |

|---|---|---|---|

| Nitro Reduction | H₂, Pd/C, EtOH | 85–92 | 2-Amino-4-methoxyphenylphosphonate |

| Kabachnik–Fields | RCHO, R'NH₂, Fe₃O₄ | 89–97 | α-Aminophosphonate |

| SNAr with Amines | RNH₂, K₂CO₃, DMSO | 70–89 | 2-Substituted Aniline Derivative |

| Bromination | Br₂, FeBr₃, CHCl₃ | 65–78 | 3-Bromo-4-methoxy-2-nitrophenyl |

Mechanistic Insights

-

Nitro Group : Participates in redox reactions and directs electrophilic substitution via resonance effects .

-

Phosphonate Group : Stabilizes intermediates in nucleophilic reactions and enhances metal-binding capacity .

-

Methoxy Group : Activates the aromatic ring for electrophilic attack while improving solubility in polar solvents .

Scientific Research Applications

Diethyl (5-Methoxy-2-nitrophenyl)phosphonate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry:

Material Science: It can be used in the synthesis of phosphorus-containing polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Diethyl (5-Methoxy-2-nitrophenyl)phosphonate depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. The phosphonate group can mimic the transition state of enzyme-catalyzed reactions, leading to potent inhibition .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Diethyl (5-Methoxy-2-nitrophenyl)phosphonate and analogous compounds:

Key Observations :

Spectroscopic Differentiation

Industrial and Medicinal Relevance

- Agrochemicals : Diethyl (P-Chlorobenzyl) Phosphonate is a key intermediate in pesticide synthesis, leveraging the stability of the phosphonate group . The nitro and methoxy groups in this compound could enhance binding to biological targets, though its toxicity profile requires further study.

- Market Trends : Diethyl (hydroxymethyl)phosphonate (CAS 3084-40-0) dominates industrial demand due to its use in flame retardants and plasticizers, but nitro-substituted derivatives remain niche due to synthesis complexity .

Biological Activity

Diethyl (5-Methoxy-2-nitrophenyl)phosphonate is a phosphonate compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phosphonate group, which is known for its ability to interact with various biological targets. The presence of the nitro group and the methoxy substituent on the aromatic ring contributes to its reactivity and biological profile.

The biological activity of phosphonates, including this compound, is primarily attributed to their ability to mimic natural substrates in enzymatic processes. The compound can participate in redox reactions due to the nitro group and form strong bonds with metal ions or enzymes through its phosphonate moiety. This interaction can modulate various biological pathways, making it a valuable candidate for drug development.

Biological Activities

- Antiviral Activity : Phosphonates have been extensively studied for their antiviral properties. This compound may exhibit similar activity by acting as a substrate for viral kinases, leading to the formation of active nucleotide analogs that inhibit viral replication.

- Antitumoral Properties : Research indicates that compounds with phosphonate groups can interfere with cell signaling pathways involved in tumor growth. The potential of this compound as an antitumor agent warrants further investigation.

- Enzyme Inhibition : The compound's ability to inhibit key enzymes, such as acetylcholinesterase (AChE), has been documented. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of various phosphonates on AChE and butyrylcholinesterase (BuChE). This compound was found to exhibit competitive inhibition against BuChE, suggesting its potential use in treating conditions like Alzheimer's disease where cholinergic signaling is compromised.

Q & A

Basic: What are the optimal synthetic conditions for preparing Diethyl (5-Methoxy-2-nitrophenyl)phosphonate?

Methodological Answer:

The compound can be synthesized via a solvent-free Kabachnik–Fields reaction. A mixture of N-(4-methoxybenzylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine and diethyl phosphite is heated at 90°C for 6 hours in an oil bath. Post-reaction, the crude product is filtered and purified via recrystallization from ethanol (20 mL). This method avoids solvent use, simplifying purification and reducing waste .

Basic: How is the molecular structure confirmed experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. For example, XRD analysis reveals key structural parameters:

- Dihedral angles : 48.9° between the methoxy-phenyl ring and the thiadiazole/nitro-phenyl plane.

- Hydrogen bonding : Centrosymmetric dimers form via N1–H⋯O5 interactions (N1⋯O5 = 2.782 Å) .

These data validate the stereoelectronic environment critical for biological activity.

Basic: What purification methods are effective for isolating the compound?

Methodological Answer:

Recrystallization from ethanol is optimal for removing unreacted starting materials and side products. Slow evaporation of acetone solutions yields high-purity crystals suitable for XRD . For derivatives with bulky substituents, column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) may be required .

Advanced: How can substituents be modified to enhance biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring improve fungicidal/insecticidal activity by increasing electrophilicity.

- Dihedral angle optimization : Coplanarity between thiadiazole and nitro-phenyl rings (e.g., 5.3° deviation) enhances π-π stacking with biological targets .

Synthetic routes can incorporate halogenation or nitration at the 2- or 4-positions of the phenyl ring .

Advanced: What mechanistic insights exist for reactions involving this phosphonate?

Methodological Answer:

In azide-phosphonate reactions, the phosphorus lone pair attacks the azide group, releasing N₂ and forming an intermediate phosphorimidate. Hydrolysis of this intermediate yields aminopyrazole derivatives (75% yield). This mechanism is validated via IR, ¹H NMR, and mass spectrometry .

Advanced: How can computational models validate experimental data?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict dihedral angles and hydrogen-bonding patterns. For example, computed dihedral angles (e.g., ~48.9°) should match XRD data . Discrepancies >5° may indicate crystal packing effects or solvent interactions, requiring recalibration of solvent parameters in simulations .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use PPE: Gloves, lab coat, and goggles to avoid skin/eye contact (irritation risk ).

- Conduct reactions in a fume hood to mitigate inhalation risks.

- Store separately from oxidizers (e.g., H₂O₂) due to potential exothermic decomposition .

Advanced: How to resolve contradictions in ³¹P NMR spectroscopic data?

Methodological Answer:

³¹P NMR chemical shifts for phosphonates typically range from 20–30 ppm. If multiple signals appear (e.g., coupling with ¹H or impurities):

- Apply ¹H decoupling to simplify spectra.

- Compare with literature: For example, diethyl phosphonate shows a singlet at δ 25.3 ppm (³¹P, ¹H-decoupled) and splitting (J = 18 Hz) without decoupling . Contradictions may arise from solvent effects or protonation states.

Advanced: How to analyze intermolecular interactions in crystalline forms?

Methodological Answer:

XRD reveals N–H⋯O hydrogen bonds (2.78 Å) forming centrosymmetric dimers. Additional weak interactions (e.g., C–H⋯π) stabilize the crystal lattice. Use Mercury software to calculate interaction energies and visualize packing diagrams. Such analysis informs solubility and stability predictions .

Basic: What solvents are compatible with this compound?

Methodological Answer:

Ethanol and acetone are preferred for recrystallization (polar aprotic solvents dissolve polar phosphonates). Avoid chlorinated solvents (e.g., DCM) if nitro groups are present, as they may participate in redox side reactions. Solubility tests in DMSO-d₆ confirm compatibility for NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.